molecular formula C24H23NO5S B281002 Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B281002
M. Wt: 437.5 g/mol
InChI Key: FKIFOXXXAHVBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate, also known as PSNCBAM-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate acts as a selective agonist of the CB2 receptor and has been shown to have high affinity and selectivity for this receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of immune response and inflammation. Activation of the CB2 receptor by Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory bowel disease and neuropathic pain. Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate has also been shown to have neuroprotective effects in models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation. Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate has also been shown to have high affinity and selectivity for the CB2 receptor, which allows for the study of the effects of CB2 receptor activation without the potential confounding effects of non-specific binding. However, Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate. One potential direction is the study of its potential therapeutic applications in other diseases, such as cancer and autoimmune diseases. Another potential direction is the development of new analogs of Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate with improved pharmacological properties. The study of the mechanism of action of Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate and the CB2 receptor is also an area of ongoing research.

Synthesis Methods

The synthesis of Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate involves several steps, including the reaction of 2-naphthoic acid with propargyl bromide to form 2-propargylnaphthoic acid, which is then reacted with ethyl chloroformate to form ethyl 2-propargylnaphthoate. The final step involves the reaction of ethyl 2-propargylnaphthoate with phenylsulfonyl azide to form Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate.

Scientific Research Applications

Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to activate the CB2 receptor, which is involved in various physiological processes, including pain, inflammation, and immune response. Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate has been shown to have potential therapeutic applications in various diseases, including inflammatory bowel disease, multiple sclerosis, and neuropathic pain.

properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-propylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H23NO5S/c1-3-10-21-22(24(26)29-4-2)19-15-20(17-13-8-9-14-18(17)23(19)30-21)25-31(27,28)16-11-6-5-7-12-16/h5-9,11-15,25H,3-4,10H2,1-2H3

InChI Key

FKIFOXXXAHVBJY-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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